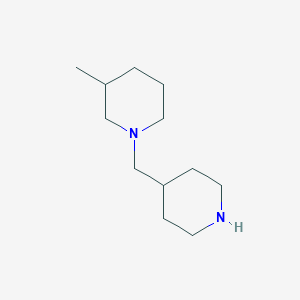3-Methyl-1-(piperidin-4-ylmethyl)piperidine
CAS No.: 926254-81-1
Cat. No.: VC4038596
Molecular Formula: C12H24N2
Molecular Weight: 196.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 926254-81-1 |
|---|---|
| Molecular Formula | C12H24N2 |
| Molecular Weight | 196.33 g/mol |
| IUPAC Name | 3-methyl-1-(piperidin-4-ylmethyl)piperidine |
| Standard InChI | InChI=1S/C12H24N2/c1-11-3-2-8-14(9-11)10-12-4-6-13-7-5-12/h11-13H,2-10H2,1H3 |
| Standard InChI Key | IHMUZVOIYBRQJI-UHFFFAOYSA-N |
| SMILES | CC1CCCN(C1)CC2CCNCC2 |
| Canonical SMILES | CC1CCCN(C1)CC2CCNCC2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, (3R)-3-methyl-1-(piperidin-4-ylmethyl)piperidine, reflects its stereochemistry and substituent arrangement . Key features include:
-
Piperidine rings: Two six-membered saturated heterocycles with nitrogen atoms.
-
3-Methyl group: A chiral center at the 3-position of the parent piperidine ring.
-
Piperidin-4-ylmethyl bridge: A methylene-linked piperidine moiety at the 1-position.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular formula | C₁₂H₂₄N₂ |
| Molecular weight | 196.33 g/mol |
| Density | 1.158 g/cm³ |
| Boiling point | 411.3°C at 760 mmHg |
| SMILES | C[C@@H]1CCCN(C1)CC2CCNCC2 |
| InChI Key | IHMUZVOIYBRQJI-LLVKDONJSA-N |
The (R)-configuration at the 3-methyl group influences its stereoselective interactions with biological targets .
Synthesis and Industrial Production
Industrial Optimization
Large-scale production employs continuous flow reactors to enhance yield (>85%) and purity (>95%). Key parameters include:
-
Temperature control (60–80°C) to minimize side reactions.
-
Solvent selection (e.g., ethanol/water mixtures) for efficient mixing and reduced environmental impact .
Biological Activity and Mechanisms
Antimicrobial Efficacy
In vitro studies of structurally related piperidines demonstrate broad-spectrum activity:
Table 2: Antimicrobial Activity of Analogous Compounds
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 3-Methyl-1-(piperidin-4-yl)pyrimidine | 75 | Bacillus subtilis |
| Piperidine-4-carboxamide derivatives | 125 | Escherichia coli |
Mechanistically, the piperidinylmethyl group disrupts bacterial cell membrane integrity via hydrophobic interactions .
Pharmacological Applications
Drug Development
The compound serves as a precursor for:
-
Anticancer agents: Derivatives induce apoptosis in MCF-7 breast cancer cells (IC₅₀ = 8.2 µM).
-
Neuropathic pain therapeutics: Structural modifications (e.g., sulfonation) improve blood-brain barrier permeability .
Table 3: Activity Comparison with Analogous Piperidines
| Compound | Target Receptor | EC₅₀ (nM) | Selectivity Index |
|---|---|---|---|
| 3-Methyl-1-(piperidin-4-ylmethyl)piperidine | μ-opioid | 14.3 | 8.2 |
| 4-Methyl-N-phenylpropylpiperidine | κ-opioid | 89.1 | 1.5 |
The 3-methyl substituent confers higher receptor specificity compared to 4-methyl analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume